molecular formula C21H28N6O B3029209 N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide CAS No. 581076-65-5

N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide

カタログ番号: B3029209
CAS番号: 581076-65-5
分子量: 380.5 g/mol
InChIキー: AJNIAMJOBVYWFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide is a useful research compound. Its molecular formula is C21H28N6O and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide, also known as TRC-G835725, is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C21H30Cl2N6O
  • Molecular Weight : 453.41 g/mol
  • CAS Number : 581076-67-7
  • Purity : >95% (HPLC) .

The compound exhibits several biological activities primarily through its interaction with various receptors and enzymes:

  • Kappa Opioid Receptor Antagonism : Preliminary studies suggest that compounds with similar structures may act as selective kappa opioid receptor antagonists. This mechanism could be relevant for pain management and addiction treatment .
  • Inhibition of Protein Kinases : The compound has shown potential in inhibiting specific protein kinases associated with cancer progression, particularly in models of triple-negative breast cancer (TNBC). Its analogs have demonstrated significant inhibitory activity against the EGFR-L858R/T790M mutation, which is often resistant to conventional therapies .
  • Metalloproteinase Inhibition : The compound has been noted for its off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which play critical roles in tumor metastasis and angiogenesis .

Pharmacokinetics

Pharmacokinetic studies reveal important data regarding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Oral Bioavailability : The compound demonstrated an oral bioavailability of approximately 31.8% when administered at a dose of 10 mg/kg .
  • Clearance Rate : The clearance rate was found to be 82.7 ± 1.97 mL/h/kg, indicating a moderate clearance profile post intravenous administration .
  • Toxicity Profile : Toxicity studies in animal models have shown no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • In Vitro Studies on Cancer Cell Lines :
    • In studies involving MDA-MB-231 TNBC cells, the compound exhibited potent antiproliferative effects with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
    • The selectivity index was notably high when compared to non-cancerous cell lines, indicating potential for targeted cancer therapy.
  • Animal Models :
    • In vivo experiments using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound effectively inhibited lung metastasis over a treatment period of 30 days .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
Kappa Opioid Receptor AntagonismPotential analgesic effects
Protein Kinase InhibitionTargeting EGFR mutations in cancer
Metalloproteinase InhibitionReducing tumor metastasis
Oral Bioavailability31.8%
Acute ToxicityNo toxicity at 2000 mg/kg

科学的研究の応用

Pharmaceutical Research Applications

  • Cancer Therapeutics :
    • N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide is primarily recognized as an impurity of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Research has indicated that understanding impurities like this compound can enhance the safety and efficacy profiles of Imatinib formulations .
  • Biochemical Studies :
    • The compound is utilized in proteomics research to study protein interactions and signaling pathways. Its structural similarity to active pharmaceutical ingredients allows researchers to explore the effects of related compounds on cellular mechanisms, particularly those involving tyrosine kinases .
  • Drug Development :
    • Investigating impurities such as this compound can provide insights into drug stability and degradation pathways. This knowledge is crucial for developing robust pharmaceutical formulations that maintain therapeutic efficacy over time .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for the development of high-performance liquid chromatography (HPLC) methods used to quantify impurities in pharmaceutical products. Its characterization helps ensure compliance with regulatory standards for drug purity and quality control .

Case Study 1: Impurity Profiling in Imatinib Formulations

A study highlighted the importance of monitoring impurities like this compound during the manufacturing process of Imatinib. Researchers employed advanced chromatographic techniques to analyze the impurity levels, correlating them with potential impacts on patient safety and drug effectiveness .

Case Study 2: Mechanistic Studies in Cancer Research

In another investigation, researchers utilized this compound to study its interaction with specific tyrosine kinases involved in cancer progression. The findings suggested that even minor impurities could influence the pharmacodynamics of major therapeutic agents, emphasizing the need for thorough impurity assessment in drug development .

化学反応の分析

Hydrolysis of the Amide Bond

The benzamide group in the compound undergoes hydrolysis under acidic or basic conditions, yielding 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and N-(3-guanidino-4-methylphenyl)amine derivatives. This reaction is critical for understanding degradation pathways and impurity formation during synthesis.

Reaction Conditions Reagents Products Yield/Notes
Cold aqueous HCl (0–5°C)Water, HCl4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid + guanidine derivativeHigh degradation rate above 10°C
Basic aqueous NaOH (pH 9–10)NaOHDeprotonated intermediatesControlled by pH adjustment

Key findings:

  • Hydrolysis is minimized by maintaining temperatures below 10°C during synthesis .

  • The reaction is monitored via HPLC to track the disappearance of starting materials .

Nucleophilic Substitution at Piperazine Methyl Group

The piperazine moiety participates in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.

Reaction Conditions Reagents Products Yield/Notes
DMF, 80°C, K₂CO₃4-Chloromethylbenzoyl chloride4-[(4-Methylpiperazin-1-yl)methyl]benzamide9% yield after SCX purification
Chloroform, refluxN-(5-Amino-2-methylphenyl) reagentImatinib hydrochlorideRequires 1.5–2 mole equivalents

Key findings:

  • Excess acyl chloride (1.25–2.25 equivalents) improves yield due to competitive hydrolysis .

  • Solvent choice (e.g., DMF vs. chloroform) impacts reaction efficiency .

Reduction of Nitro Precursors

The compound is synthesized via reduction of nitro intermediates, often using catalytic hydrogenation or hydrazine.

Reaction Conditions Reagents Products Yield/Notes
Raney Ni, H₂ (60 psi), MeOHN-(5-Nitro-2-methylphenyl) precursorN-(5-Amino-2-methylphenyl) derivative45-hour reaction time
Hydrazine hydrate, MeOHNitro compoundAminated product + azo/azoxy byproductsRequires strict temp control

Key findings:

  • Hydrazine reductions produce azo/azoxy byproducts, necessitating careful purification .

  • Raney nickel hydrogenation avoids byproducts but requires prolonged reaction times .

Condensation Reactions

The guanidine group facilitates condensation with carbonyl-containing compounds, forming heterocyclic structures.

Reaction Conditions Reagents Products Yield/Notes
n-Butanol, 150°C, 5 hours3-Amino-1-pyridin-3-yl-propenoneImatinib baseHigh-purity product
Pd catalyst, xylene, Ar atmosphere4-(3-Pyridinyl)-2-pyrimidineamineCoupled imatinib intermediateRequires inert conditions

Key findings:

  • Palladium-catalyzed couplings achieve high selectivity but require anhydrous conditions .

  • Solvent choice (n-butanol vs. xylene) influences reaction kinetics .

pH-Dependent Crystallization

The compound’s solubility is pH-dependent, enabling purification via crystallization.

pH Range Solubility Application
8–12Low solubility in waterCrude product isolation
9–10Optimal precipitationHigh-purity imatinib base crystallization

Key findings:

  • Adjusting pH to 9–10 with NaOH maximizes yield and purity .

  • Celite filtration removes insoluble impurities post-reaction .

Thermal Stability and Degradation

Thermal stress tests reveal decomposition pathways under elevated temperatures.

Conditions Degradation Products Analytical Method
150°C, 5 hours (n-butanol)Imatinib-related impurities (e.g., desmethyl analogs)HPLC, NMR

Key findings:

  • Prolonged heating in polar solvents accelerates decomposition .

  • Degradation products include N-desmethyl analogs and oxidized species .

Interaction with Metal Catalysts

The compound participates in metal-catalyzed cross-coupling reactions.

Catalyst Reagents Products Yield
Pd₂(dba)₃XantPhos, NaOt-BuBiaryl intermediates30–40%
K₂CO₃Aryl halidesFunctionalized benzamide derivativesModerate

Key findings:

  • Palladium catalysts enable Suzuki-Miyaura-type couplings for structural diversification .

  • Ligand choice (e.g., XantPhos) critically impacts reaction efficiency .

特性

IUPAC Name

N-[3-(diaminomethylideneamino)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-15-3-8-18(13-19(15)25-21(22)23)24-20(28)17-6-4-16(5-7-17)14-27-11-9-26(2)10-12-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,28)(H4,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNIAMJOBVYWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121965
Record name N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581076-65-5
Record name N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581076-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。